molecular formula C12H16N2OS2 B1667569 N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide CAS No. 89544-10-5

N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide

Cat. No. B1667569
CAS RN: 89544-10-5
M. Wt: 268.4 g/mol
InChI Key: GKEMHVLBZNVZOI-SJCJKPOMSA-N
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Description

RP-49356 is a potassium adenosine triphosphate (ATP) channel opener which may reduce neurologic injury. Aprikalim may also offer protection of heart tissue from free radicals.

Scientific Research Applications

Antisecretory and Antiulcer Activities

N-Methyl-2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide, a derivative of the compound , has been studied for its potent antisecretory and antiulcer activities. It exhibited activities significantly higher than those of cimetidine, a well-known antiulcer drug (Aloup et al., 1987).

Potassium Channel Modulation

RP 49356, a variant of the compound, is known for its role in modifying the ATP-sensitivity of potassium channels in cardiac myocytes. This finding is significant in understanding the drug's potential impact on heart cell function (Thuringer & Escande, 2004).

Spin Crossover in Iron(II) Complexes

Research on N-methyl-2,6-bis(pyrazol-1-yl)pyridine-4-carbothioamide, a related compound, has revealed its ability to induce spin crossover (SCO) in iron(II) complexes. This SCO is observed above room temperature, which is crucial for potential applications in molecular electronics and switchable magnets (Attwood et al., 2019).

Coordination Chemistry

The compound and its derivatives have been extensively used in coordination chemistry, particularly in synthesizing and characterizing metal complexes. Such studies are pivotal in understanding the properties and applications of these complexes in various scientific fields (Das et al., 2010).

Antimicrobial and Antifungal Activities

Several derivatives of the compound have been synthesized and evaluated for antimicrobial and antifungal activities. This highlights the potential pharmaceutical applications of these compounds in treating various infections (Salem et al., 2011).

Bioactive Compounds from Natural Sources

Pyridine-N-oxide derivatives, closely related to the compound , have been isolated from natural sources like Allium stipitatum. These compounds exhibited significant antibacterial and antifungal properties, demonstrating the potential for developing new therapeutic agents (O'Donnell et al., 2009).

properties

CAS RN

89544-10-5

Product Name

N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide

Molecular Formula

C12H16N2OS2

Molecular Weight

268.4 g/mol

IUPAC Name

N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide

InChI

InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)

InChI Key

GKEMHVLBZNVZOI-SJCJKPOMSA-N

Isomeric SMILES

CNC(=S)[C@]1(CCCC[S@@]1=O)C2=CN=CC=C2

SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Canonical SMILES

CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RP 49356;  RP-49356;  RP49356;  Aprikalim;  RP 52891;  RP-52891;  RP-52891; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 33% (weight/volume) solution of methylamine in ethanol (10.2 cc) is added dropwise, in the course of 5 minutes, to a solution of methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide (a single stereoisomeric form; 10.2 g) in ethanol (150 cc), kept at between 25° and 30° C. The solution is then stirred for 1 hour 35 minutes at a temperature of about 22° C. and a further amount of 33% (weight/volume) solution of methylamine in ethanol (1.5 cc) is then added. After it has been stirred for 1 hour at the same temperature, the reaction mixture is concentrated to dryness under reduced pressure (25 mm Hg; 3.4 kPa) at 40° C. The product obtained (9.8 g) is dissolved in acetonitrile (15 cc) at a temperature of about 20° C. and the solution is kept at a temperature of about 5° C. for 1 hour. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (25 mm Hg; 3.4 kPa) at 20° C. The product obtained (3.4. g), to which 0.8 g prepared under the same conditions has been added, is dissolved in boiling acetonitrile (80 cc); the solution is treated with decolourising charcoal (0. 1 g) and filtered hot and the filtrate is then cooled at a temperature of about 5° C. for 2 hours. The resulting crystals are filtered off, washed twice with acetonitrile (10 cc in total) and dried under reduced pressure (1 mm Hg; 0.13 kPa) at 60° C. This gives the A form of N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide (3.3 g) melting at 228° C. [Rf=0.22 (chromatography on a thin layer of silica gel; solvent: ethyl acetate/methanol (80/20 by volume)].
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methyl 2-(pyridin-3-yl)tetrahydrothiopyran-2-carbodithioate 1-oxide
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10.2 mL
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1.5 mL
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150 mL
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15 mL
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80 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
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N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
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N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
Reactant of Route 4
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
Reactant of Route 5
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide
Reactant of Route 6
N-methyl-2-(pyridin-3-yl)tetrahydrothiopyran-2-carbothioamide 1-oxide

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